Salmeterol Impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

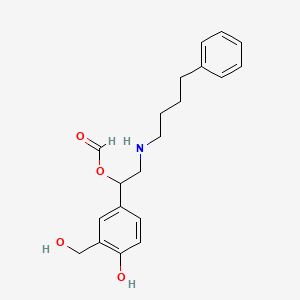

Salmeterol Impurity A, also known as 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol, is a chemical compound that is often encountered as an impurity in the synthesis of Salmeterol. Salmeterol is a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salmeterol Impurity A involves several steps, typically starting from the precursor compounds used in the synthesis of Salmeterol itself. The process often includes the hydroxylation of aromatic rings and the formation of amine linkages. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to control the formation of this impurity .

Industrial Production Methods: In an industrial setting, the production of Salmeterol and its impurities, including this compound, is carried out using large-scale chemical reactors. The process involves stringent quality control measures to minimize the formation of impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and characterize impurities .

Chemical Reactions Analysis

Types of Reactions: Salmeterol Impurity A can undergo various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Substitution reactions can replace one functional group with another, altering the chemical structure of the impurity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Profile

- Chemical Name : 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol formate

- CAS Number : 1798014-51-3

- Molecular Formula : C19H25NO3

- Molecular Weight : 315.4 g/mol

Quality Control and Assurance

Salmeterol Impurity A plays a vital role in the following areas:

-

Quality Control (QC) :

- It serves as a reference standard for analytical testing to ensure the purity of Salmeterol formulations.

- Regular use in QC processes helps identify impurities that may arise during synthesis or storage, ensuring that the final product meets regulatory standards.

-

Quality Assurance (QA) :

- The compound is used to validate manufacturing processes and confirm that production methods consistently yield products within specified limits.

- It aids in compliance with Good Manufacturing Practices (GMP), which is essential for pharmaceutical companies.

-

Regulatory Filings :

- This compound is critical in the preparation of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) submitted to regulatory bodies like the FDA.

- Its characterization data, including stability and degradation profiles, are often required for these filings to demonstrate product reliability.

Case Studies and Research Findings

Several studies highlight the importance of this compound in pharmaceutical research:

-

Stability-Indicating Methods :

A study developed a stability-indicating RP-HPLC method for estimating Salmeterol xinafoate, showing how impurities like this compound can affect drug stability under various conditions, including acidic and oxidative environments . -

Toxicity Studies :

Research indicates that impurities can influence the toxicity profiles of drugs. The use of this compound in toxicity studies helps assess the safety of Salmeterol formulations, ensuring that any potential adverse effects are identified early in the development process .

Mechanism of Action

The mechanism of action of Salmeterol Impurity A is not as well-studied as that of Salmeterol. it is believed to interact with similar molecular targets, such as beta-2 adrenergic receptors. The impurity may exert its effects by binding to these receptors and modulating their activity, although the exact pathways and molecular interactions remain to be fully elucidated .

Comparison with Similar Compounds

Salmeterol Impurity B: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol.

Salmeterol Impurity C: 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol.

Salmeterol Impurity D: 4-O-[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] Salmeterol.

Uniqueness: Salmeterol Impurity A is unique due to its specific chemical structure, which includes a hydroxymethylphenyl group and a phenylbutylaminoethanol moiety. This structure differentiates it from other impurities and influences its chemical reactivity and biological activity .

Biological Activity

Salmeterol Impurity A, also known by its CAS number 1798014-51-3, is a significant impurity associated with the long-acting β2 adrenergic agonist salmeterol, primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C36H43NO

- Molecular Weight : 585.73 g/mol

- CAS Number : 1798014-51-3

These properties are essential for understanding its interactions within biological systems and its potential effects as an impurity in pharmaceutical formulations.

Salmeterol, the parent compound, functions as a long-acting β2 adrenergic receptor agonist. It relaxes bronchial smooth muscle, leading to bronchodilation. The biological activity of this compound may be related to its structural similarity to salmeterol, potentially influencing its interaction with β2 adrenergic receptors. However, specific studies on this compound's mechanism remain limited.

Biological Activity and Efficacy

Research indicates that impurities in pharmaceutical compounds can significantly affect their biological activity. For instance, this compound has been characterized in studies examining its pharmacological profile. In one study, it was noted that certain impurities could enhance or diminish the therapeutic effects of the primary drug .

Case Studies

-

Case-Control Study on Asthma Attacks :

A notable case-control study investigated the association between salmeterol use and near-fatal asthma attacks. While this study primarily focused on salmeterol itself, it indirectly highlighted the importance of monitoring impurities like this compound. The findings suggested that the risk associated with salmeterol was influenced by the severity of asthma rather than the drug itself . -

Isolation and Characterization :

In research aimed at isolating unknown impurities from salmeterol formulations, this compound was identified as a trace-level impurity. This study utilized chromatographic and spectroscopic methods to characterize the impurity and assess its potential impact on drug efficacy and safety .

Safety Profile

The safety profile of this compound remains under investigation. The FDA emphasizes evaluating potential impurities for their safety implications in compounded drug products, considering factors such as dose, route of administration, and chronicity of dosing . Although there is no conclusive evidence linking this compound to adverse effects, ongoing research is necessary to clarify its safety profile.

Research Findings Summary Table

Properties

IUPAC Name |

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGYCBLUVZONRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.